molecular formula C25H20N2O2S B11353215 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11353215
M. Wt: 412.5 g/mol
InChI Key: QTLXVHVWKUDFME-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the enzyme DprE1 . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of benzothiazole and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20N2O2S/c1-14-11-19-16(3)23(29-21(19)12-15(14)2)24(28)26-18-8-6-7-17(13-18)25-27-20-9-4-5-10-22(20)30-25/h4-13H,1-3H3,(H,26,28)

InChI Key

QTLXVHVWKUDFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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